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Compound of Interest

Compound Name: PYD-106

Cat. No.: B610347

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of PYD-
106, a novel positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.
The information presented herein is compiled from foundational research and is intended to
serve as a detailed resource for professionals in the fields of neuroscience and drug
development.

Introduction

PYD-106 is a stereoselective pyrrolidinone derivative that has been identified as a selective
positive allosteric modulator of NMDA receptors containing the GIuN2C subunit.[1][2][3][4][5]
NMDA receptors are ligand-gated ion channels crucial for excitatory synaptic transmission in
the central nervous system.[5][6] The diverse subunit composition of NMDA receptors (typically
comprising two GIuN1 and two GIuN2 subunits) gives rise to distinct pharmacological and
biophysical properties. The selective modulation of specific NMDA receptor subtypes, such as
those containing GIUN2C, presents a promising therapeutic strategy for various neurological
and psychiatric disorders.[7]

Mechanism of Action

PYD-106 enhances the function of GIuN2C-containing NMDA receptors through a positive
allosteric mechanism.[1] It does not act as a direct agonist, meaning it does not activate the
receptor on its own. Instead, it potentiates the receptor's response to the binding of the
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endogenous agonists, glutamate and glycine.[1] The primary mechanism of this potentiation
involves an increase in the channel opening frequency and open time.[1][2][3][4]

The binding site for PYD-106 has been proposed to be located at a novel allosteric site at the
interface between the amino-terminal domain (ATD) and the agonist-binding domain (ABD) of
the GIUN2C subunit.[1][2][6][8][9] This is distinct from the binding sites for the agonists
glutamate (on GluN2) and glycine (on GluN1). Mutagenesis studies have identified key
residues within this pocket (Arg194, Ser470, and Lys470 on GIuN2C) that are critical for the
modulatory effect of PYD-106.[1][2]

PYD-106 Allosteric Modulation of NMDA Receptor Signaling.

Selectivity Profile

PYD-106 exhibits notable selectivity for NMDA receptors containing the GIuN2C subunit.

 NMDA Receptor Subtypes: At a concentration of 30 uM, PYD-106 does not significantly
affect the function of NMDA receptors composed of GIuN1/GIuN2A, GIuN1/GIuN2B, or
GIuN1/GIluN2D subunits.[1][2][3] It selectively enhances the responses of di-heteromeric
GIuN1/GIuN2C receptors but not tri-heteromeric GIuUN1/GIuN2A/GIuN2C receptors.[1][2][3][4]
The inclusion of residues from GluN1-exon 5 has been shown to reduce the effects of PYD-
106.[1][2]

o Other Receptors: PYD-106 has been evaluated for off-target effects. At 30 uM, it does not
impact the function of AMPA and kainate receptors.[1][2][3] However, in a broader screening
panel, 10 uM of PYD-106 demonstrated significant inhibition (>50%) of the kappa-opioid
receptor, the dopamine transporter, and the adrenergic a2C receptor.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the potency and
efficacy of PYD-106.

Table 1: Efficacy of PYD-106 on GluN1/GIuN2C Receptors
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Parameter Value Cell System Notes Reference
For
enhancement
EC50 13+1.0 yM HEK-293 Cells  of whole-cell [1]
current
responses.
On GIuN1-
Xenopus
EC50 14+1.1uM 1a/GIuN2C [1]
Oocytes
receptors.
On GIuN1-
Xenopus
EC50 5.6 + 0.4 pM 1b/GluN2C [1]
Oocytes
receptors.
At 50 uM PYD-
Maximal 106 with maximal
o 221% of control HEK-293 Cells [11[2]13]
Potentiation glutamate and

glycine.

| Maximal Potentiation | 224 + 4.5% of control | HEK-293 Cells | At 50 uM PYD-106. |[1] |

Table 2: Binding Affinity and Dissociation Constants of PYD-106

Parameter Target Value Assay Type Reference
GluN1/GluN2C Estimated
KD 30 pM [1]
Receptor from koff/kon
) Kappa-Opioid o
Ki 6.1 uM Binding Assay [1]
Receptor
) 0a2C Adrenergic o
Ki > 10 uM Binding Assay [1]
Receptor

| Ki | Dopamine Transporter | > 10 uM | Binding Assay |[1] |

Experimental Protocols
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The pharmacological profile of PYD-106 was characterized using established
electrophysiological and molecular biology techniques.

5.1. Recombinant Receptor Expression

e Cell Lines: Human Embryonic Kidney (HEK-293) cells and Xenopus laevis oocytes were
used for the expression of recombinant NMDA receptors.

» Transfection/Injection: HEK-293 cells were transiently transfected with plasmids encoding
the desired NMDA receptor subunits (e.g., rat GIuN1-1a and GIuN2C). Xenopus oocytes
were injected with cRNA for the respective subunits.

5.2. Electrophysiological Recordings
o Two-Electrode Voltage-Clamp (TEVC) in Oocytes:

o Oocytes expressing the NMDA receptors were placed in a recording chamber and
perfused with a recording solution.

o The oocytes were voltage-clamped, typically at -40 mV to -70 mV.

o Agonist solutions (glutamate and glycine) with or without PYD-106 were applied to elicit
currents.

o Concentration-response curves were generated by applying a range of agonist or
modulator concentrations and measuring the peak current response.

e Whole-Cell and Outside-Out Patch-Clamp in HEK-293 Cells:
o HEK-293 cells expressing the receptors were identified for recording.

o For whole-cell recordings, a patch pipette was used to form a high-resistance seal with the
cell membrane, and the membrane patch was then ruptured to gain electrical access to
the cell's interior.

o For outside-out patches, a small patch of membrane was excised from the cell, with the
extracellular side of the receptor facing the bath solution. This allows for the study of
single-channel currents.
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o The cells or patches were voltage-clamped, and currents were recorded in response to the
rapid application of agonists and PYD-106.

Preparation

(GT&?\JTEES?C) (HEK—ZQS Cell Culture)

Transfection

Receptor Expression
(24-48h)

Cells selected for recording

Electrophysiolovolical Recording

(Whole-CelI Patch Clamp Setup)

(Application of Glutamate, Glycine +/- PYD-106)

Current Recording

Data Avnalysis

Concentration-Response
Curve Generation

EC50 & Hill Slope

Calculation
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Workflow for Electrophysiological Characterization of PYD-106.

5.3. Structural Biology

e Cryo-Electron Microscopy (Cryo-EM): The structure of the human GluN1a-GluN2C NMDA
receptor bound to PYD-106 has been determined using single-particle cryo-EM.[7][10] This
technique involves flash-freezing the purified receptor-ligand complex and imaging a large
number of individual particles with an electron microscope. The resulting images are then
computationally reconstructed to generate a high-resolution three-dimensional model of the
protein structure.[7]

Summary and Future Directions

PYD-106 is a valuable pharmacological tool for studying the function of GIuUN2C-containing
NMDA receptors. Its selectivity and well-characterized mechanism of action make it a lead
compound for investigating the therapeutic potential of modulating this specific receptor
subtype. Future research will likely focus on in vivo studies to assess the pharmacokinetic and
pharmacodynamic properties of PYD-106 and its analogs in animal models of neurological
disorders. Furthermore, the off-target activities at the kappa-opioid receptor and dopamine
transporter will need to be addressed through medicinal chemistry efforts to improve the
selectivity profile for potential clinical development. The high-resolution structural information
now available will be instrumental in guiding the rational design of next-generation GIuUN2C-
selective modulators with enhanced therapeutic properties.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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